molecular formula C6H10N2O4 B1673545 Ácido formiminoglutámico CAS No. 816-90-0

Ácido formiminoglutámico

Número de catálogo: B1673545
Número CAS: 816-90-0
Peso molecular: 173.15 g/mol
Clave InChI: NRXIKWMTVXPVEF-BYPYZUCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Formiminoglutamic acid has several applications in scientific research:

Análisis Bioquímico

Biochemical Properties

Formiminoglutamic acid plays a crucial role in biochemical reactions, particularly in the metabolism of the amino acid histidine . It interacts with various enzymes and proteins during these metabolic processes .

Cellular Effects

Formiminoglutamic acid has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Elevated levels of urinary formiminoglutamic acid are associated with a deficiency of folic acid and vitamin B12, which may lead to liver disease .

Molecular Mechanism

Formiminoglutamic acid exerts its effects at the molecular level through various mechanisms. It is involved in the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Formiminoglutamic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Formiminoglutamic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Formiminoglutamic acid is involved in the histidine metabolism pathway . It interacts with various enzymes or cofactors during these metabolic processes .

Transport and Distribution

Formiminoglutamic acid is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formiminoglutamic acid can be synthesized through the enzymatic conversion of L-histidine. The enzyme histidine ammonia-lyase catalyzes the deamination of L-histidine to urocanic acid, which is then converted to formiminoglutamic acid by the enzyme urocanase. This process occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods: Industrial production of formiminoglutamic acid is not well-documented, as it is primarily studied in a biochemical context rather than produced on a large scale. the enzymatic synthesis method mentioned above can be adapted for laboratory-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Formiminoglutamic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form glutamic acid.

    Reduction: It can be reduced to formiminoglutamate.

    Substitution: It can participate in substitution reactions where the formimino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Glutamic acid.

    Reduction: Formiminoglutamate.

    Substitution: Products vary based on the nucleophile used.

Comparación Con Compuestos Similares

    Glutamic acid: A key amino acid involved in protein synthesis and neurotransmission.

    Histidine: An essential amino acid that is a precursor to formiminoglutamic acid.

    Urocanic acid: An intermediate in the conversion of histidine to formiminoglutamic acid.

Uniqueness: Formiminoglutamic acid is unique due to its role as an intermediate in the specific metabolic pathway of histidine catabolism. Unlike glutamic acid and histidine, which have broader roles in protein synthesis and metabolism, formiminoglutamic acid is specifically involved in the diagnostic assessment of folate and vitamin B₁₂ levels .

Propiedades

IUPAC Name

(2S)-2-(aminomethylideneamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXIKWMTVXPVEF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862422
Record name Formimino-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formiminoglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

816-90-0
Record name Formimino-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formiminoglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formimino-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(iminomethyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMIMINOGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV703N7VOG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Formiminoglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formiminoglutamic acid
Reactant of Route 2
Formiminoglutamic acid
Reactant of Route 3
Formiminoglutamic acid
Reactant of Route 4
Formiminoglutamic acid
Reactant of Route 5
Formiminoglutamic acid
Reactant of Route 6
Formiminoglutamic acid
Customer
Q & A

Q1: What is formiminoglutamic acid (FIGLU) and what is its significance?

A: Formiminoglutamic acid (FIGLU) is an intermediate metabolite in the breakdown process of the amino acid histidine. Its significance lies in its role as a marker for deficiencies in folate or vitamin B12, which are essential for its further metabolism. [, , , , ]

Q2: How is FIGLU formed in the body?

A: FIGLU is formed during the catabolism of histidine. After a series of enzymatic reactions, histidine is converted to 4-imidazolone-5-propionic acid (IPA). An enzyme called imidazolonepropionase (HutI) then hydrolyzes IPA to yield FIGLU. []

Q3: What is the role of tetrahydrofolic acid (THF) in FIGLU metabolism?

A: Tetrahydrofolic acid (THF) is crucial for the further metabolism of FIGLU. It acts as an acceptor for the formimino group (-CH=NH) from FIGLU, converting THF to 5-formiminotetrahydrofolic acid. This reaction is catalyzed by the enzyme formiminoglutamic acid formiminotransferase (FIGLU transferase). [, , , ]

Q4: What happens to FIGLU in the absence of sufficient folate or vitamin B12?

A: In the absence of adequate folate or vitamin B12, the conversion of FIGLU to 5-formiminotetrahydrofolic acid is impaired. This leads to the accumulation and subsequent excretion of FIGLU in the urine, a condition known as formiminoglutamic aciduria. [, , , , , ]

Q5: Why does vitamin B12 deficiency also lead to increased FIGLU excretion?

A: Vitamin B12 is a coenzyme for methionine synthase, an enzyme involved in the regeneration of THF from 5-methyltetrahydrofolate. When vitamin B12 is deficient, THF regeneration is impaired, leading to a functional folate deficiency and subsequent FIGLU accumulation and excretion. [, , , , ]

Q6: How is FIGLU excretion used to diagnose folate or vitamin B12 deficiency?

A: The FIGLU excretion test involves administering a loading dose of histidine to a patient and then measuring the amount of FIGLU excreted in the urine over a specific period. Elevated levels of FIGLU excretion indicate a deficiency in either folate or vitamin B12. [, , , , , , ]

Q7: What are the limitations of the FIGLU excretion test?

A: While useful, the FIGLU excretion test has limitations. Factors other than folate or vitamin B12 deficiency, such as liver disease, can also influence FIGLU excretion. Additionally, early stages of vitamin B12 deficiency may not always be detected by this test, as urinary methylmalonic acid concentration might be a more sensitive indicator in these cases. [, , ]

Q8: Are there alternative methods to assess folate and vitamin B12 status?

A8: Yes, besides the FIGLU excretion test, other methods to assess folate and vitamin B12 status include:

  • Direct measurement of folate and vitamin B12 levels in serum or red blood cells. [, , , , ]
  • Assessment of hematological parameters like mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and red blood cell count. []
  • Measurement of urinary methylmalonic acid, particularly for vitamin B12 deficiency. [, ]

Q9: What factors, other than folate and vitamin B12 deficiency, can affect FIGLU excretion?

A9: Several factors can influence FIGLU excretion:

  • Liver disease: Liver dysfunction can impair histidine metabolism and lead to increased FIGLU excretion even with sufficient folate and vitamin B12. []
  • Dietary methionine: High dietary levels of methionine can reduce FIGLU excretion, even in vitamin B12-deficient animals, likely by providing one-carbon units through its metabolism. [, , ]
  • Dietary choline: Similar to methionine, choline can also reduce FIGLU excretion, possibly through its role as a methyl donor. [, ]
  • Thyroid powder: Administration of thyroid powder has been shown to increase FIGLU excretion, suggesting a potential interaction with folate metabolism. []
  • Diphenylhydantoin (phenytoin): This anticonvulsant drug has been found to decrease FIGLU excretion in rats. This effect is attributed to the drug's ability to decrease hepatic histidase activity, the enzyme responsible for the first step in histidine catabolism. []
  • High levels of retinol: Retinol supplementation has been observed to enhance histidine catabolism and reduce FIGLU excretion in rats, possibly by influencing one-carbon metabolism. []

Q10: Can medications like oral contraceptives affect FIGLU excretion?

A: Research suggests that women taking oral contraceptives may experience impaired folate metabolism, indicated by lower serum and red blood cell folate levels and increased urinary FIGLU excretion. This effect is thought to be due to the hormonal components of these contraceptives. [, ]

Q11: Is FIGLU excretion a reliable marker for folate or vitamin B12 deficiency in all species?

A: While widely used in humans and rats, the reliability of FIGLU excretion as a marker for folate or vitamin B12 deficiency varies across species. For instance, in dogs, long-term phenytoin administration did not significantly increase FIGLU excretion despite inducing hematologic changes associated with folate deficiency. [] Furthermore, in a study with Cebus albifrons monkeys, urinary FIGLU excretion was correlated with liver folate concentrations in neonates, suggesting a relationship between maternal and neonatal folate status. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.